molecular formula C17H18N4O2 B12906851 3-((4-Phenyl-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one CAS No. 134336-96-2

3-((4-Phenyl-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one

Cat. No.: B12906851
CAS No.: 134336-96-2
M. Wt: 310.35 g/mol
InChI Key: UJOCRAPCZVNLCW-UHFFFAOYSA-N
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Description

3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxazolo[4,5-b]pyridine core linked to a phenylpiperazine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one typically involves the formation of the oxazolo[4,5-b]pyridine core followed by the introduction of the phenylpiperazine moiety. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazolo[4,5-b]pyridine ring. The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions using reagents like phenylpiperazine and suitable leaving groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Diphenyl-1,3-oxazolo[5,4-b]pyridin-7-yl)-2-naphthol
  • 1-(5-Methyl-1,3-oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid
  • 2-(3,4-Dichlorophenyl)oxazolo[4,5-b]pyridine

Uniqueness

3-((4-Phenylpiperazin-1-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific combination of the oxazolo[4,5-b]pyridine core and the phenylpiperazine moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

134336-96-2

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C17H18N4O2/c22-17-21(16-15(23-17)7-4-8-18-16)13-19-9-11-20(12-10-19)14-5-2-1-3-6-14/h1-8H,9-13H2

InChI Key

UJOCRAPCZVNLCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=CC=C4

Origin of Product

United States

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